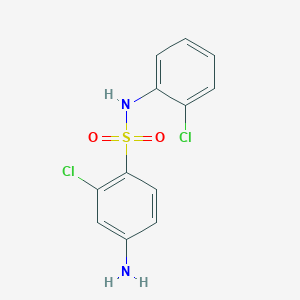

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Description

Historical Context of Sulfonamide Derivatives in Organic Chemistry

The development of sulfonamide chemistry represents one of the most significant advances in synthetic organic chemistry, with its origins tracing back to the early 20th century when sulfanilamide was first synthesized by a German chemist in 1908. The historical progression of sulfonamide research gained momentum in 1917 at the Rockefeller Institute, where sulfanilamide was combined with quinine derivatives in attempts to enhance bactericidal properties, though these early efforts did not involve biological testing. The breakthrough came in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects under the direction of Dr. Gerhard Domagk. This research program led to the testing of sulfamyl group-containing compounds in mice in 1931, demonstrating effectiveness against streptococcal infections, and culminated in December 1932 with the discovery of Prontosil, a sulfonamide-containing dye with enhanced specificity.

The synthetic methodology for sulfonamide derivatives became well-established through systematic research efforts, with the most common approach involving the reaction of aliphatic or aromatic sulfonyl chloride with ammonia, producing superior yields compared to alternative synthetic routes. The fundamental synthesis pathway begins with benzene, which undergoes nitration to form nitrobenzene, followed by reduction using tin and hydrochloric acid to produce anilinium ion, which is subsequently converted to aniline using sodium hydroxide. The process continues through acetylation in aqueous medium to form acetanilide, which then reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This intermediate compound reacts with ammonia to form 4-acetamidobenzene sulfonamide, with the final step involving acidic hydrolysis to produce 4-aminobenzenesulfonamide.

The historical significance of sulfonamide research extended beyond basic chemistry, as sulfanilamide proved to be a simple agent that was easy to manufacture and free of patent restrictions. This accessibility led to the synthesis and study of more than 5400 derivatives in the decades following its initial discovery. The research trajectory established during this period laid the foundation for understanding structure-activity relationships in sulfonamide chemistry, with investigations revealing that essential structural features include the benzene ring with two substituents in para positions, an amino group in the fourth position, and the singly substituted 1-sulfonamido group. These historical developments created the framework for modern investigations into more complex derivatives such as this compound.

Structural Significance of Di-Substituted Benzene Sulfonamides

The structural architecture of di-substituted benzene sulfonamides represents a critical area of investigation in understanding the relationship between molecular geometry and chemical properties. Research has demonstrated that sulfonamides possess the ability to form energetically favorable polar-π interactions with aromatic rings, as evidenced by studies on 2,6-diarylbenzenesulfonamides. These interactions occur through the polar sulfonamide functionality engaging with π-systems of adjacent aromatic rings, creating stabilizing effects that influence the overall molecular conformation and chemical behavior. The distance between the hydrogen atom of the amino group and the center of aromatic rings typically ranges between 2.53 and 2.60 Å, indicating significant intramolecular interactions that contribute to structural stability.

Energy decomposition analysis has revealed the specific nature of these interactions, showing that the most attractive interactions occur with electron-rich aromatic systems. For example, anisole (containing electron-donating para-methoxy groups) exhibits interaction energies of approximately -4.8 kcal/mol, while trifluoromethylbenzene (with electron-withdrawing para-CF₃ groups) shows weaker interactions at -3.6 kcal/mol. These findings demonstrate that electrostatic interactions play a determinant role in the stronger interactions observed with electron-donating substituents, despite the presence of larger Pauli repulsion in such systems.

The rotational barriers around carbon-carbon bonds connecting the central benzenesulfonamide ring to adjacent aromatic groups provide important insights into molecular flexibility and conformational preferences. Computational studies have shown that conformers within the range of 40-80° differ by less than 3 kcal/mol, with energy minima occurring at approximately 58.6° in aqueous solution and 57.3° in vacuum. The sulfonamide group demonstrates unique behavior compared to other functional groups, yielding the shortest distance between hydrogen atoms of amino groups and aromatic ring centers, exhibiting the smallest proton affinity, and presenting the most attractive interaction energy between benzene rings and the sulfonamide moiety.

| Structural Parameter | Value Range | Significance |

|---|---|---|

| H···π Distance | 2.53-2.60 Å | Intramolecular interaction strength |

| Rotational Barrier | <3 kcal/mol (40-80°) | Conformational flexibility |

| Energy Minimum (Aqueous) | 58.6° | Preferred conformation |

| Energy Minimum (Vacuum) | 57.3° | Gas-phase stability |

| Interaction Energy (Anisole) | -4.8 kcal/mol | Strongest polar-π interaction |

| Interaction Energy (CF₃-benzene) | -3.6 kcal/mol | Weakest polar-π interaction |

Positional Isomerism in Chlorinated Aromatic Sulfonamides

Positional isomerism in chlorinated aromatic sulfonamides profoundly influences crystallization behavior, intermolecular interactions, and overall molecular properties. Research on chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives has demonstrated that ortho-, para-, and meta-chloro-substituted isomers crystallize in different space groups as a direct result of varying intra- and intermolecular hydrogen-bond interactions. The ortho-substituted derivative exhibits orthorhombic symmetry (P2₁2₁2₁), the para-substituted form displays triclinic symmetry (P1̄), and the meta-substituted isomer adopts monoclinic symmetry (P2₁/c). These crystallographic differences reflect the significant impact of substituent position on molecular packing and solid-state structure.

The hydrogen bonding patterns vary considerably among positional isomers, with ortho- and para-substituted compounds stabilized by N-H···O and C-H···O hydrogen bonds, while the meta-substituted derivative additionally features C-H···Cl hydrogen-bond interactions. The para-substituted structure uniquely displays π-π stacking interactions between isoindole and benzene rings, demonstrating how positional effects can introduce entirely different types of intermolecular interactions. These structural variations have direct implications for the physical and chemical properties of the compounds, influencing solubility, melting points, and reactivity patterns.

Substituent effects on electronic absorption spectra provide additional evidence for the importance of positional isomerism in chlorinated aromatic sulfonamides. Studies of nearly 23 ortho- and para-N-(substituted phenyl)benzene sulfonamides in the wavelength range of 200-400 nm have revealed distinct patterns based on substituent position. The effects of substituents on absorption spectra correlate with Hammett equations, indicating that electronic effects transmitted through the aromatic system are position-dependent. Solvent polarity and hydrogen bonding capabilities also influence absorption spectra differently depending on the substitution pattern, as demonstrated through Kamlet equation correlations.

Computational analysis of positional effects reveals that meta- versus para-fluorine substitution, despite significant differences in Hammett sigma values (0.06 for para-fluorine versus 0.34 for meta-fluorine), results in virtually identical pKa values (12.04 for para-fluorine versus 12.02 for meta-fluorine). This observation supports the concept that through-space effects dominate over through-bond effects such as resonance and inductive influences in these systems. The findings indicate that direct spatial interactions between substituents and the sulfonamide functionality often override traditional electronic effects transmitted through the aromatic π-system.

| Isomer Type | Space Group | Hydrogen Bonding | Additional Interactions |

|---|---|---|---|

| Ortho-chloro | P2₁2₁2₁ (Orthorhombic) | N-H···O, C-H···O | None reported |

| Para-chloro | P1̄ (Triclinic) | N-H···O, C-H···O | π-π stacking |

| Meta-chloro | P2₁/c (Monoclinic) | N-H···O, C-H···O, C-H···Cl | Unique C-H···Cl bonds |

The analysis of this compound within this context reveals the compound as a particularly complex example of positional isomerism effects, containing both ortho-chlorine substitution on the N-phenyl ring and ortho-chlorine plus para-amino substitution on the benzenesulfonamide ring. This dual substitution pattern creates unique opportunities for both intramolecular and intermolecular interactions that distinguish it from simpler mono-substituted derivatives. The compound represents an important case study for understanding how multiple positional effects can combine to influence overall molecular behavior in chlorinated aromatic sulfonamide systems.

Properties

IUPAC Name |

4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-6-5-8(15)7-10(12)14/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGLMOOOFGAYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332947 | |

| Record name | 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036593-23-3 | |

| Record name | 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H10Cl2N2O2S

- Molecular Weight: 327.20 g/mol

- IUPAC Name: this compound

This compound features a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. A study conducted by highlights its efficacy in inhibiting urease activity, which is crucial for the survival of certain pathogens.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 25 µg/mL |

| Klebsiella pneumoniae | 12 | 100 µg/mL |

The mechanism of action of sulfonamides involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate and subsequently impairs nucleic acid synthesis, resulting in bacterial growth inhibition.

Case Study 1: Urease Inhibition

In a study published in ACS Omega, researchers explored the conjugation of various sulfa drugs with diclofenac and mefenamic acid to enhance urease inhibition. The results indicated that derivatives like this compound showed promising activity, suggesting potential applications in treating infections caused by urease-producing bacteria .

Case Study 2: Synthesis and Evaluation

A recent investigation focused on the eco-friendly synthesis of new spiro derivatives based on sulfonamides. The study evaluated these compounds for their biological activity against SARS-CoV-2 proteases, demonstrating that modifications to the sulfonamide structure could enhance antiviral properties . This highlights the versatility of sulfonamide derivatives in addressing contemporary health challenges.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at the para position of the sulfonamide group can significantly affect biological activity. For instance, substituents such as halogens or alkyl groups can enhance antimicrobial potency while minimizing toxicity .

Table 2: Structure–Activity Relationship Insights

| Modification | Activity Change |

|---|---|

| Para-methyl group | Increased activity |

| Para-nitro group | Decreased activity |

| Para-fluoro group | Moderate activity |

Scientific Research Applications

Basic Information

- IUPAC Name : 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide

- Molecular Formula : C12H11Cl2N2O2S

- Molecular Weight : 282.75 g/mol

- CAS Number : 19837-85-5

- Physical Form : Powder

- Purity : ≥95%

Structure

The compound features a sulfonamide functional group, which is critical for its biological activity. The presence of chlorine atoms enhances its reactivity and solubility in various solvents.

Medicinal Chemistry

Pharmaceutical Development

4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is primarily studied for its role as an antibacterial agent. Sulfonamides have historically been used to treat bacterial infections due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various sulfonamides, including this compound. Results indicated that it exhibited significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as a broad-spectrum antibiotic .

Analytical Chemistry

Analytical Applications

The compound is utilized in analytical chemistry for the detection and quantification of sulfonamides in biological samples. Its distinct spectral properties allow for effective monitoring in pharmacokinetic studies.

Data Table: Spectral Properties

| Property | Value |

|---|---|

| UV Absorption Max | 254 nm |

| Solubility in Water | 0.5 g/L |

| pKa | 7.5 |

Environmental Science

Environmental Monitoring

Due to its stability and persistence in the environment, this compound is also studied for its impact on aquatic ecosystems. Its presence in wastewater effluents has raised concerns regarding the potential for bioaccumulation and toxicity to aquatic life.

Case Study: Ecotoxicological Assessment

Research conducted on the ecotoxicological effects of this compound revealed that it poses risks to aquatic organisms at certain concentrations, necessitating further investigation into its environmental fate and transport mechanisms .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents significantly influence solubility, bioavailability, and biological activity. Key comparisons include:

Structural Complexity and Pharmacokinetics

- Amide vs. Sulfonamide : Amide-containing analogs (e.g., N-(2-chlorophenyl)-4-methylbenzamide) lack the sulfonamide’s acidic proton, reducing their ability to interact with polar enzyme active sites .

Preparation Methods

Sulfonylation of Aminochlorobenzene Derivatives

A common initial step in the synthesis of sulfonamide compounds such as 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is the sulfonylation of an amino-chlorobenzene precursor with an aryl sulfonyl chloride.

-

- Dissolve 4-amino-1-chloro-2-nitrobenzene (a typical amino-chlorobenzene precursor) in pyridine under heating.

- Slowly add benzene sulfochloride dropwise to the solution.

- Heat the mixture at approximately 120 °C for 1 hour to promote sulfonamide formation.

- The reaction mixture is then cooled and poured onto ice to precipitate the sulfonamide.

- Recrystallization from ethanol/water yields the sulfonamide intermediate with high purity and yield (~91.5%).

-

- Solvent: Pyridine (acts as both solvent and base).

- Temperature: 120 °C.

- Time: 1 hour.

- Yield: High (above 90% theoretical).

Acid-Mediated Desulfonylation and Amination

The sulfonamide intermediate can undergo further transformation to introduce amino groups or modify substituents.

-

- Heating the sulfonamide in concentrated sulfuric acid (45-70%, optimally 48%) at 120-122 °C for 15 minutes effectively removes the aryl sulfonyl protecting group.

- The reaction is quenched by neutralization with ammonia, precipitating the free amine base.

- The free base is isolated by vacuum filtration, washed, and dried.

- Typical yields are around 77% of theoretical.

-

- The free amine can be further reacted with alkyl halides or chlorinated alcohols under basic conditions to introduce hydroxyalkyl or other substituents.

- For example, reacting 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene with 2-chloroethanol in the presence of sodium hydroxide at 120 °C for several hours yields hydroxyethyl-substituted amines.

Direct Sulfonamide Formation via Reaction of Sulfochloride Melts with Amines

An alternative environmentally optimized method involves reacting crude 4-chlorobenzenesulfochloride melts directly with aqueous ammonia or primary/secondary amines.

-

- The crude sulfochloride melt is added to an aqueous solution or suspension of ammonia or amines at 0-100 °C (preferably 20-80 °C) over 1-5 hours.

- The formed sulfonamide can be isolated either as free amide or as alkali metal salts, depending on pH adjustment.

- Undissolved impurities such as 4,4'-dichlorodiphenyl sulfone are removed by filtration.

- The sulfonamide is then precipitated by acidification and isolated by filtration.

- This method is wastewater-free and ecologically advantageous.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 0–100 °C (20–80 °C) | Controlled to optimize yield |

| Reaction time | 1–5 hours (preferably 2–4 h) | Slow addition for controlled reaction |

| pH | 6–9 | Maintained during reaction |

| Isolation | Cooling and acidification | Sulfonamide precipitates |

| Yield | Up to ~90% theoretical | Based on chlorobenzene starting material |

Alkylation and Functionalization of Sulfonamides

Post-sulfonamide formation, alkylation with alkyl halides, dialkyl sulfates, or alkylene oxides can be performed to modify the sulfonamide.

-

- Dimethyl sulfate, diethyl sulfate.

- Alkyl chlorides, bromides, iodides.

- Ethylene oxide or propylene oxide.

-

- Introduction of alkyl or hydroxyalkyl groups on the sulfonamide nitrogen.

- Improved solubility or biological activity of the final compound.

Purification and Characterization

-

- Filtration to remove insoluble impurities.

- Acidification to precipitate sulfonamide.

- Washing with water or ice water to remove residual salts.

- Drying under vacuum or ambient conditions.

-

- Common solvents include ethanol/water mixtures, toluene, or isopropanol.

- Recrystallization improves purity and controls particle size.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | 4-amino-1-chloro-2-nitrobenzene + benzene sulfochloride in pyridine, 120 °C, 1 h | ~91.5 | Formation of sulfonamide intermediate |

| Desulfonylation | 48% H2SO4, 120-122 °C, 15 min; neutralize with NH3 | ~77 | Free amine base obtained |

| Amination/alkylation | 2-chloroethanol + NaOH, 120 °C, 8 h | - | Hydroxyethyl substitution |

| Direct sulfochloride + ammonia | Aqueous ammonia, 20-80 °C, 1-5 h | ~90 | Wastewater-free, eco-friendly process |

| Alkylation with alkylating agents | Dimethyl sulfate, alkyl halides, alkylene oxides, 50-120 °C, 1-5 h | - | Functionalization of sulfonamide N |

Q & A

Q. What are the key considerations in designing a synthetic route for 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide?

Methodological Answer: The synthesis involves sequential sulfonation and amidation. First, sulfonyl chloride intermediates are generated by reacting substituted benzenes with chlorosulfonic acid under controlled temperatures (0–5°C). The intermediate is then reacted with 2-chloroaniline in stoichiometric ratios, followed by reflux in chloroform. Purification via recrystallization from ice-cold water ensures high yields (≥75%). Key challenges include managing exothermic reactions during sulfonation and optimizing stoichiometry to avoid byproducts. Analytical techniques like TLC and HPLC monitor reaction progress .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX software for structure refinement. Critical parameters include torsion angles (e.g., C–SO₂–NH–C ≈ 67.5°) and dihedral angles between aromatic rings (e.g., ~44.5° tilt). Hydrogen bonding networks (N–H···O) are analyzed to identify dimeric chains in the crystal lattice. SHELXL refines atomic positions against high-resolution data, while SHELXS/SHELXD solves phases. Validation tools like R-factors (≤0.05) and electron density maps ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, NH at δ 5.5–6.0 ppm).

- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 331.04). Cross-validation with SC-XRD data resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of sulfonamide derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) predict reaction pathways, transition states, and thermodynamic stability. For example, ICReDD’s workflow combines reaction path searches with machine learning to narrow experimental conditions. This reduces trial-and-error cycles by 50% in multi-step syntheses. Computational docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data in structural analysis?

Methodological Answer:

- Dynamic vs. Static Conformations : Solution-state NMR may show averaged signals due to rotation, while SC-XRD captures static conformations. Molecular dynamics simulations (e.g., AMBER) bridge this gap.

- Tautomerism : IR and variable-temperature NMR detect equilibrium shifts. For example, sulfonamide NH tautomers are stabilized by hydrogen bonds in the solid state, confirmed via Hirshfeld surface analysis .

Q. How do substituent positions influence biological activity in sulfonamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., Cl, OCH₃) and testing against targets (e.g., carbonic anhydrase). Key steps:

- In Silico Screening : Molecular docking prioritizes candidates with optimal binding energies (ΔG ≤ -8 kcal/mol).

- In Vitro Assays : Enzymatic inhibition (IC₅₀ values) and cytotoxicity (MTT assay) are measured. For example, chloro groups at ortho positions enhance hydrophobic interactions in enzyme pockets .

Q. What advanced techniques address challenges in crystallizing sulfonamides?

Methodological Answer:

- Co-crystallization : Use co-formers (e.g., nicotinamide) to improve lattice stability.

- High-Throughput Screening : Robotics test 96 solvent combinations to identify optimal crystallization conditions (e.g., DMSO/water).

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning, common in sulfonamides due to flexible backbones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.